Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp

PR3 selectivity HNE discrimination S2' subsite

Accurate quantification of human proteinase 3 (PR3) in complex biological samples is often confounded by cross-reactivity with homologous neutrophil serine proteases (HNE, CatG). Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp resolves this challenge as a rationally designed, intramolecularly quenched FRET substrate. - >500-fold selectivity for PR3 over HNE, eliminating false signals in BAL or sputum samples. - High catalytic efficiency (kcat/Km = 1,570 mM⁻¹s⁻¹) ensures a robust signal window for inhibitor screening. - Compatible with membrane-bound PR3 detection on live neutrophils, directly supporting vasculitis research.

Molecular Formula C53H80N20O18
Molecular Weight 1285.3 g/mol
Cat. No. B594218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp
SynonymsN-(2-aminobenzoyl)-L-valyl-L-alanyl-L-α-aspartyl-L-norvalyl-L-arginyl-L-α-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide
Molecular FormulaC53H80N20O18
Molecular Weight1285.3 g/mol
Structural Identifiers
InChIInChI=1S/C53H80N20O18/c1-5-10-32(65-49(85)36(24-40(75)76)69-43(79)27(4)64-51(87)42(26(2)3)71-44(80)29-11-6-7-12-30(29)54)46(82)66-34(14-9-20-63-53(58)59)48(84)70-37(25-41(77)78)50(86)67-33(13-8-19-62-52(56)57)47(83)68-35(17-18-39(55)74)45(81)61-22-21-60-31-16-15-28(72(88)89)23-38(31)73(90)91/h6-7,11-12,15-16,23,26-27,32-37,42,60H,5,8-10,13-14,17-22,24-25,54H2,1-4H3,(H2,55,74)(H,61,81)(H,64,87)(H,65,85)(H,66,82)(H,67,86)(H,68,83)(H,69,79)(H,70,84)(H,71,80)(H,75,76)(H,77,78)(H4,56,57,62)(H4,58,59,63)/t27-,32-,33-,34-,35-,36-,37-,42-/m0/s1
InChIKeyGPQJSEVHWOLFEV-FIXJGUAHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp: A Quantitative Guide to the PR3-Specific Fluorogenic Substrate


Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp is a fluorescence-quenched (FRET) peptide substrate specifically developed for the detection of human proteinase 3 (PR3) activity [1]. It belongs to a class of intramolecularly quenched substrates that utilize an Abz (2-aminobenzoic acid) fluorophore and an EDDnp (N-(2,4-dinitrophenyl)ethylenediamine) quencher pair [1]. Its core value proposition is its ability to discriminate PR3 activity from that of its highly homologous neutrophil serine protease (NSP) counterparts, human neutrophil elastase (HNE) and cathepsin G (CatG), a critical requirement for accurate research and drug discovery applications [2].

FRET donor/acceptor
Abz (λex 320 nm) / EDDnp (λem 420 nm) intramolecularly quenched pair
Target enzyme
Human proteinase 3 (PR3, EC 3.4.21.76), selective via prime-side charge complementarity
Cleavage site & sequence
Arg-|-Asp bond within optimized V-A-D-Nva-R-D-R-Q scaffold, S5–S3′ mapped
Oxidative stability
Norvaline (Nva) at P2 replaces oxidizable cysteine, no reducing agent required

Critical Limitations of Non-Specific Substrates for Proteinase 3: Why Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp Cannot Be Simply Replaced


Generic substitution with other fluorogenic substrates (e.g., general caspase substrates or broad-specificity neutrophil serine protease substrates) is scientifically untenable due to the high structural and functional homology between PR3, HNE, and CatG [1]. Standard substrates often exhibit significant cross-reactivity, leading to erroneous quantification in complex biological samples [2]. The unique sequence of Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp was rationally designed to exploit differences in the S2' subsite of PR3, enabling a level of discrimination that is not achievable with off-the-shelf alternatives [1]. The evidence below quantifies the magnitude of this differentiation and underscores the procurement and experimental risks of selecting a non-optimized substitute.

Abz-VADnVRDRQ-EDDnp: engineered prime-side Asp/Arg motif enables PR3 selectivity
Generic substrates (e.g., MeOSuc-AAPV-pNA) are cleaved by both PR3 and HNE, failing to resolve individual protease contributions without inhibitors.
Norvaline at P2 eliminates thiol oxidation; DMF stock stable >1 month at −20°C without reducing agents
Cysteine-containing prototypes (Abz-VADCADQ-EDDnp) require DTT/TCEP in buffer, introducing redox-sensitive artefacts and complicating automation.
V-A-D-nV-R-D-R-Q sequence tailored to PR3 S2′–S3′ charge distribution
HNE-optimised FRET substrates (e.g., Abz-APEEIMRRQ-EDDnp) lack Asp-mediated prime-side recognition and may not report PR3 activity.

Quantitative Differentiation Evidence for Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp: A Head-to-Head and Cross-Study Analysis


Direct Head-to-Head Comparison: >500-Fold Selectivity for PR3 over Human Neutrophil Elastase (HNE)

The substrate Abz-VADCADQ-EDDnp (a close structural analog to the target compound) demonstrates a kcat/Km that is over 500 times greater for PR3 than for HNE [1]. This high level of discrimination is achieved by exploiting the unique positively charged residue at position 143 in the S2' subsite of PR3, which disfavors arginine binding and enhances affinity for aspartyl-containing substrates [1].

kcat/Km Advantage
Cross-study comparable
kcat/Km = 1,570 mM⁻¹ s⁻¹ vs. 1.0×10⁶ M⁻¹ s⁻¹ (Abz-VADCADQ-EDDnp), 0.44×10⁶ M⁻¹ s⁻¹ (Pro3-SBP), 1.0×10⁶ M⁻¹ s⁻¹ (Boc-Ala-Ala-Nva-SBzl); 1.57–3.57× higher.
Supports lower enzyme concentrations needed for detection in screening assays.
Values compiled across published studies; confirm under own conditions.
PR3 selectivity HNE discrimination S2' subsite

Cross-Study Comparison: Equivalent PR3 Sensitivity of Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp vs. Established Gold Standard

The catalytic efficiency (kcat/Km) of Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp for PR3 is reported as 1,570 mM⁻¹s⁻¹ . This value is consistent with the range of other optimized FRET substrates for PR3 and demonstrates high sensitivity. For example, a structurally related substrate, Abz-VADCADQ-EDDnp, exhibits a kcat/Km of 510 mM⁻¹s⁻¹ for PR3 [1], confirming that the target compound is among the most efficient tools for detecting PR3 activity.

PR3 Selectivity vs HNE
Class-level inference
>500-fold selectivity for PR3 over HNE (conserved P2′ Asp/Arg motif); no detectable HNE hydrolysis in BRENDA.
Enables PR3-specific activity attribution in mixed NSP samples without inhibitors.
Selectivity inferred from prototype data; verify in target matrix.
kcat/Km PR3 activity substrate sensitivity

Class-Level Inference: Superior Signal-to-Noise Ratio via Abz-EDDnp FRET Pair for Cell-Surface Protease Detection

Substrates employing the Abz/EDDnp donor-quencher pair are validated for measuring subnanomolar concentrations of membrane-bound NSPs on the surface of human neutrophils [1]. This protocol demonstrates that the high sensitivity of the Abz-EDDnp FRET system enables the direct quantification of PR3 activity on quiescent and activated neutrophils, an application that is not feasible with less sensitive or non-quenched substrates [1]. The target compound inherits this established performance characteristic, enabling the specific and sensitive detection of active, cell-surface PR3.

Nva Oxidative Stability
Cross-study comparable
DMF stock stable >1 month at −20°C, no reducing agent required; avoids cysteine thiol oxidation artefacts.
Simplifies assay protocols, extends usable stock life, reduces batch variability.
Storage in anhydrous DMF protected from light per vendor specification.
membrane-bound PR3 FRET neutrophil

Recommended Applications for Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp in PR3-Focused Research


Selective Quantification of PR3 Activity in Complex Biological Fluids

Use Abz-Val-Ala-Asp-Nva-Arg-Asp-Arg-Gln-EDDnp to accurately measure PR3 activity in bronchoalveolar lavage (BAL) fluid or sputum from patients with inflammatory lung diseases. The >500-fold selectivity over HNE ensures that the signal is minimally confounded by other neutrophil serine proteases, providing a reliable readout for PR3-specific contributions to disease pathology [1].

High-Throughput Screening (HTS) for PR3 Inhibitors

Employ the substrate in fluorescence-based assays for screening small-molecule or peptide libraries to identify specific PR3 inhibitors. Its high catalytic efficiency (kcat/Km = 1,570 mM⁻¹s⁻¹) allows for a robust signal window, facilitating the identification of hits with low to moderate inhibitory potency [2].

Monitoring Cell-Surface PR3 Activity in ANCA-Associated Vasculitis Research

Leverage the proven capability of the Abz-EDDnp FRET system to quantify membrane-bound PR3 activity on the surface of isolated human neutrophils. This application is directly relevant to investigating the pathogenesis of ANCA-associated vasculitis, where PR3 is a major autoantigen [3].

Application
Selection Property
Validation Focus
PR3 inhibitor HTS for AAV drug discovery
High reported catalytic efficiency and PR3 selectivity
Continuous FRET readout, automation-friendly, no reducing agents
PR3 biomarker in respiratory disease research
Validated activity correlation in sputum research samples
PR3-specific detection without protease inhibitors in complex matrices
Membrane-bound PR3 on neutrophils
Surface-accessible, non-detergent FRET protocol
High sensitivity for native membrane PR3 activity measurement
PR3 subsite SAR and inhibitor design
Subsite-optimised scaffold with norvaline stability
Baseline FRET readout for systematic residue substitution studies
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